フェニソファム

説明

Synthesis Analysis

The synthesis of Phenisopham-like compounds often involves complex procedures that integrate various chemical reactions to achieve desired molecular structures. For instance, a study by Peng et al. (2005) details the synthesis of a luminescent ternary europium complex bonded to mesoporous SBA-15, highlighting the intricate steps involved in creating complex molecules with specific properties (Peng et al., 2005).

Molecular Structure Analysis

The molecular structure of Phenisopham-related compounds is critical in determining their chemical behavior and interactions. Research into mesoporous materials, for example, showcases how molecular sieves can be synthesized with precise pore sizes, illustrating the level of control achievable over the structural aspects of chemical compounds (Kresge et al., 1992).

Chemical Reactions and Properties

Understanding the chemical reactions and properties of Phenisopham entails examining how it interacts under various conditions. Alessio et al. (1991) present the synthesis and chemical behavior of chloride-dimethyl sulfoxide-ruthenium (III) derivatives, providing insight into the reactive nature of such complexes and their potential applications (Alessio et al., 1991).

Physical Properties Analysis

The physical properties of Phenisopham, such as luminescence, are of considerable interest. Rocha et al. (2015) explore the luminescence properties of Eu-complex formations within ordered mesoporous silica particles, showing how the physical characteristics of these compounds can be fine-tuned for specific applications (Rocha et al., 2015).

Chemical Properties Analysis

Lastly, the chemical properties analysis of Phenisopham-like substances involves looking at their functionalization and interaction capabilities. Ellahioui et al. (2019) demonstrate the functionalization of mesoporous silica nanoparticles with a photoactive ruthenium(ii) complex, shedding light on the chemical versatility and potential utility of such materials in applications like photodynamic therapy (Ellahioui et al., 2019).

科学的研究の応用

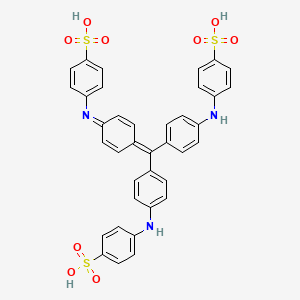

1. 水生環境における光変換と生態毒性 フェニソファムは、クロルプロファムとともに、その光分解性と生態毒性が研究されています {svg_1} {svg_2}. これらの農薬の光化学的挙動は、環境類似条件(水性媒体、UVBまたは太陽光照射)下で調査されました。 光化学的動力学パラメータは、UVBランプを使用して5×10 −5 M溶液(H 2 O–CH 3 CN、9:1 v/v)を照射することにより計算されました {svg_3} {svg_4}. フェニソファムは、光Fries反応を受けて、再配置生成物(ヒドロキシ安息香酸アミド)および断片化生成物(ヒドロキシフェニルカルバメートおよびN -エチルアニリン)を生成します {svg_5} {svg_6}.

急性毒性試験と慢性毒性試験

フェニソファムとその光生成物の急性毒性試験と慢性毒性試験は、淡水水生食物連鎖の2つのレベルからの生物、すなわち、アノストラーカ甲殻類Thamnocephalus platyurus、輪虫Brachionus calyciflorusおよび藻類Pseudokirchneriella subcapitataに対して行われました {svg_7} {svg_8}. 急性結果によると、フェニソファムは、誘導体まで10 mg L −1で、急性毒性を示しませんでした {svg_9} {svg_10}. しかし、フェニソファムは、長期曝露では最も毒性が高く、その5つの誘導体は、輪虫と藻類に対してより低い慢性毒性ポテンシャルを示しました {svg_11} {svg_12}.

フェニルアラニン代謝からの生合成

フェニソファムは、フェニルアラニン代謝から生じることが示されています {svg_13}. フェニルピルビン酸デカルボキシラーゼの作用により、バラでPPAからフェニルアセトアルデヒド(PAAld)の生合成が起こることが示されています {svg_14}.

作用機序

Target of Action

Phenisopham is a carbamate ester . .

Biochemical Pathways

Carbamates typically affect the cholinergic system by inhibiting acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft and prolonged cholinergic effects .

Pharmacokinetics

Carbamates are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

Carbamates typically lead to overstimulation of the cholinergic system due to the accumulation of acetylcholine, which can result in a variety of symptoms depending on the specific target organs affected .

Action Environment

The action of Phenisopham can be influenced by environmental factors such as light and temperature. For instance, Phenisopham undergoes phototransformation under environmental-like conditions (aqueous media, UVB or solar irradiation), leading to the formation of various photoproducts .

特性

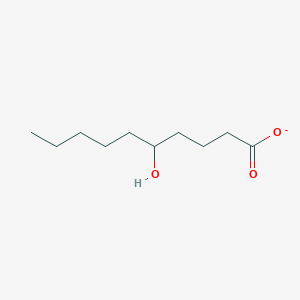

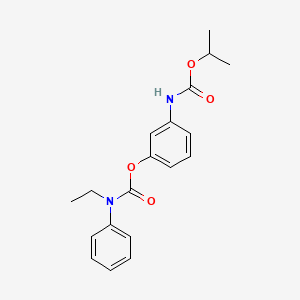

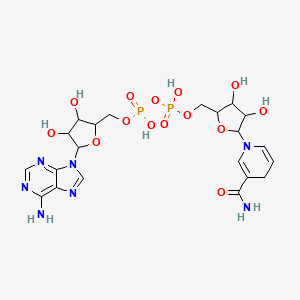

IUPAC Name |

[3-(propan-2-yloxycarbonylamino)phenyl] N-ethyl-N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-4-21(16-10-6-5-7-11-16)19(23)25-17-12-8-9-15(13-17)20-18(22)24-14(2)3/h5-14H,4H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWEOEHNGYFXZLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)OC2=CC=CC(=C2)NC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205970 | |

| Record name | 3-(isopropoxycarbonylamino)phenyl N-ethylcarbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57375-63-0 | |

| Record name | Phenisopham | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57375-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenisopham [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057375630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(isopropoxycarbonylamino)phenyl N-ethylcarbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[[(1-methylethoxy)carbonyl]amino]phenyl ethylphenyl-carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENISOPHAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C07W3M493K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the environmental fate of Phenisopham, specifically its photodegradation?

A1: Phenisopham, a bis-carbamate pesticide, exhibits distinct photochemical behavior compared to other carbamate pesticides like Chlorpropham []. While Chlorpropham undergoes a photo-induced nucleophilic substitution of chlorine with water, Phenisopham experiences photo-Fries rearrangements. These rearrangements involve the cleavage of the N-aryl O-aryl carbamate moiety []. Studies on model compounds suggest that the presence of a chlorine atom on the aromatic ring significantly influences the photo-Fries reaction, accelerating its rate []. The presence of water also plays a crucial role in Phenisopham's photodegradation, potentially by facilitating photoionization, stabilizing ionic intermediates, and trapping electrophilic species [].

Q2: How does the structure of Phenisopham affect its photochemical reactivity compared to other carbamates like Chlorpropham?

A2: Although both Phenisopham and Chlorpropham possess carbamate functionalities, their photochemical reactivity differs significantly due to structural variations []. Chlorpropham, with a chlorine atom on its aromatic ring, primarily undergoes photosubstitution of the chlorine with water []. In contrast, Phenisopham, lacking the chlorine substituent, predominantly undergoes photo-Fries rearrangements, leading to the cleavage of its N-aryl O-aryl carbamate moiety []. These findings highlight the significant impact of even minor structural differences on the photochemical pathways and degradation products of carbamate pesticides [].

Q3: Are there any synergistic effects observed when Phenisopham is used in herbicide mixtures?

A4: Yes, Phenisopham is known to exhibit synergistic herbicidal effects when combined with other herbicides []. While the specific mechanisms behind these synergistic interactions are not fully elucidated in the provided abstracts, it is clear that Phenisopham can be a valuable component in herbicide mixtures designed for enhanced weed control. Further research is needed to understand the specific molecular interactions and optimize these combinations for safe and effective weed management.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline](/img/structure/B1195395.png)